tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amide

Description

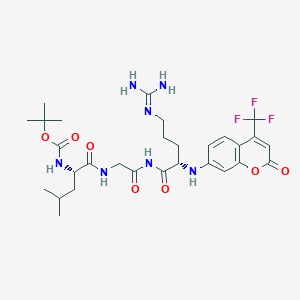

tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amide (hereafter referred to by its full name) is a fluorogenic substrate designed for protease activity assays. Its structure comprises three key components:

- A tripeptide sequence (Leu-Gly-Arg): This sequence is recognized by proteases such as trypsin or thrombin, which cleave the amide bond between the arginine residue and the coumarin moiety.

- A trifluoromethylcoumarin-7-amide fluorophore: Upon enzymatic cleavage, the 4-trifluoromethylcoumarin group emits fluorescence, enabling real-time monitoring of protease activity.

- A tert-butyloxycarbonyl (Boc) protecting group: This group enhances stability and solubility in aqueous buffers, critical for biochemical applications.

This compound is widely used in enzymology for high-throughput screening and kinetic studies due to its sensitivity and specificity. Its design aligns with fluorogenic substrates like L-arginine-4-methylcoumaryl-7-amide (L-Arg-MCA), but structural modifications (e.g., trifluoromethyl substitution, tripeptide backbone) confer distinct advantages in fluorescence quantum yield and target specificity .

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]pentanoyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40F3N7O7/c1-15(2)11-20(38-27(44)46-28(3,4)5)24(42)36-14-22(40)39-25(43)19(7-6-10-35-26(33)34)37-16-8-9-17-18(29(30,31)32)13-23(41)45-21(17)12-16/h8-9,12-13,15,19-20,37H,6-7,10-11,14H2,1-5H3,(H,36,42)(H,38,44)(H4,33,34,35)(H,39,40,43)/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHRPJBROAGODAG-PMACEKPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(=O)C(CCCN=C(N)N)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)NC(=O)[C@H](CCCN=C(N)N)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40F3N7O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00151708 | |

| Record name | tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00151708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

655.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117141-39-6 | |

| Record name | tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117141396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00151708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Resin Selection and Initial Attachment

The synthesis begins with anchoring Fmoc-Arg(Pbf)-OH to a Wang resin via its C-terminal carboxyl group. Wang resin is preferred for its acid-labile linkage, enabling cleavage under mild conditions (20% hexafluoroisopropanol in dichloromethane). Substitution levels of 0.4–0.6 mmol/g optimize steric freedom during coupling.

Sequential Amino Acid Coupling

The peptide chain is elongated using Fmoc-protected amino acids (Leu, Gly) in N-to-C direction:

-

Deprotection : Fmoc removal with 20% piperidine in DMF (2 × 5 min).

-

Activation : HBTU (2 eq) and DIEA (4 eq) in DMF for 5 min.

-

Coupling : 4 eq amino acid in DMF for 1 hr at 25°C.

Coupling efficiency exceeds 99% per step, as verified by Kaiser tests. The trifluoromethylcoumarin-7-amide is introduced via on-resin conjugation using HATU/oxyma activation (Table 1).

Table 1: Coupling Parameters for Fluorophore Attachment

| Parameter | Condition |

|---|---|

| Activator | HATU (1.5 eq) |

| Base | DIPEA (3 eq) |

| Solvent | DMF:DCM (1:1) |

| Time | 4 hr at 25°C |

| Conversion Yield | 92–95% (HPLC monitoring) |

Liquid-Phase Peptide Synthesis (LPPS)

LPPS offers advantages for small-scale production of Boc-Leu-Gly-Arg-TFC, particularly when incorporating acid-sensitive modifications.

Stepwise Solution-Phase Assembly

The synthesis proceeds through these stages:

-

Boc Protection : Leu-Gly-Arg sequence built using Boc chemistry in THF.

-

Segment Condensation : Fragments coupled via mixed carbonic anhydride method.

-

Fluorophore Conjugation : Trifluoromethylcoumarin-7-amide added using EDC/HOBt in DMF.

Critical Considerations :

Chemo-Enzymatic Synthesis

Emerging approaches combine enzymatic ligation with chemical synthesis to improve arginine-rich sequence fidelity:

Trypsin-Mediated Coupling

-

Synthesize Boc-Leu-Gly-Arg-OEt chemically.

-

Enzymatic transfer of 4-trifluoromethylcoumarin-7-amide using trypsin (5 U/mg) in 50 mM Tris-HCl (pH 8.0).

Advantages :

Industrial-Scale Production

Pharmaceutical manufacturers employ modified SPPS protocols for bulk synthesis:

Table 2: Industrial Production Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Resin Load | 0.1–0.5 mmol/g | 0.3–0.4 mmol/g |

| Coupling Time | 1 hr | 45 min (microwave-assisted) |

| Solvent Consumption | 20 mL/g resin | 8 mL/g resin (recycling) |

| Final Purity (HPLC) | 95–98% | 99.5% (after polishing) |

Key industrial adaptations include:

-

Continuous Flow Systems : Reduce cycle time by 40% compared to batch reactors.

-

Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) in 70% of steps.

Purification and Analysis

Chromatographic Purification

Quality Control Metrics

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥99% | HPLC (220 nm) |

| MS Accuracy | ±0.5 Da | MALDI-TOF |

| Residual Solvents | <50 ppm DMF | GC-FID |

| Fluorophore Integrity | λₑₓ/λₑₘ = 380/460 nm | Fluorescence Spectroscopy |

Stability Considerations

Proper handling ensures product integrity:

Chemical Reactions Analysis

Types of Reactions

tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amide can undergo various chemical reactions, including:

Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.

Deprotection: The Boc group can be removed using TFA.

Fluorogenic Reactions: The coumarin moiety can undergo photochemical reactions, emitting fluorescence upon excitation.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Deprotection: Trifluoroacetic acid (TFA).

Fluorogenic Reactions: UV light for excitation.

Major Products Formed

Hydrolysis: Produces individual amino acids or smaller peptides.

Deprotection: Yields the free amine form of the peptide.

Fluorogenic Reactions: Generates fluorescent products detectable by spectroscopic methods.

Scientific Research Applications

Chemistry

Protease Assays: Used as a substrate in enzymatic assays to measure protease activity by detecting the release of the fluorescent coumarin derivative.

Peptide Synthesis: Serves as a model compound in the development of new peptide synthesis methodologies.

Biology

Enzyme Kinetics: Helps in studying the kinetics of proteolytic enzymes.

Cell Biology: Used in cell-based assays to monitor protease activity within cells.

Medicine

Drug Development: Assists in screening potential protease inhibitors, which are crucial in developing treatments for diseases like cancer and viral infections.

Industry

Biotechnology: Employed in the production of diagnostic kits and research reagents.

Mechanism of Action

The mechanism of action of tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amide involves its role as a substrate for proteases. Upon cleavage by a protease, the coumarin moiety is released, which then fluoresces under UV light. This fluorescence can be quantitatively measured, providing insights into the activity of the protease. The molecular targets are the active sites of proteolytic enzymes, and the pathways involved include the enzymatic hydrolysis of peptide bonds.

Comparison with Similar Compounds

L-Arginine-4-methylcoumaryl-7-amide (L-Arg-MCA)

- Structure : Single arginine residue linked to 4-methylcoumarin.

- Applications : Historically used for trypsin and papain assays .

- Comparison: Enzymatic Specificity: The tripeptide sequence (Leu-Gly-Arg) in the target compound enhances specificity for proteases requiring extended substrate recognition (e.g., thrombin) compared to L-Arg-MCA’s single-residue design.

Benzyloxycarbonyl-arginyl-arginine-4-methylcoumarin-7-amide (Z-Arg-Arg-MCA)

- Structure : Dipeptide (Arg-Arg) with a benzyloxycarbonyl (Z) protecting group.

- Applications : Used for cathepsin B and trypsin assays.

- Comparison: Stability: The Boc group in the target compound may offer better resistance to non-specific hydrolysis in acidic environments compared to the Z group. Solubility: Boc-protected substrates generally exhibit higher aqueous solubility than benzyloxycarbonyl derivatives, facilitating use in physiological buffers .

Fluorescence and Kinetic Properties

Notes:

- The target compound’s trifluoromethyl group likely enhances fluorescence intensity but may require UV filters optimized for longer wavelengths.

- Kinetic data (Km, Vmax) for the target compound are scarce in publicly available literature, highlighting a research gap .

Biological Activity

tert-Butyloxycarbonyl-leucyl-glycyl-arginine-4-trifluoromethylcoumarin-7-amide (often abbreviated as Boc-Leu-Gly-Arg-TFC) is a synthetic peptide derivative that has garnered attention in biochemical research due to its unique properties and applications. This compound combines a peptide sequence with a fluorogenic coumarin derivative, making it particularly useful for studying protease activity.

Chemical Structure and Properties

Boc-Leu-Gly-Arg-TFC has the following chemical characteristics:

- Molecular Formula : C₃₈H₄₉N₉O₆

- Molecular Weight : 655.7 g/mol

- CAS Number : 117141-39-6

The presence of the tert-butyloxycarbonyl (Boc) group protects the amino terminus, enhancing stability during synthesis and storage. The trifluoromethyl group on the coumarin moiety contributes to its fluorescence properties, making it suitable for sensitive assays.

The primary biological activity of Boc-Leu-Gly-Arg-TFC is as a substrate for proteases. Upon cleavage by these enzymes, the coumarin moiety is released, emitting fluorescence that can be quantitatively measured. This mechanism allows researchers to assess protease activity in various biological contexts.

Key Reactions

- Proteolytic Cleavage : The peptide bonds are cleaved by proteases, resulting in the release of the fluorescent coumarin.

- Fluorescence Emission : The released coumarin fluoresces when excited by UV light, enabling quantification of protease activity.

Applications in Biochemical Research

Boc-Leu-Gly-Arg-TFC is used extensively in studies involving:

- Protease Activity Assays : Its fluorogenic properties allow for real-time monitoring of proteolytic activity.

- Drug Development : The compound serves as a model for designing inhibitors targeting specific proteases involved in diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Boc-Leu-Gly-Arg-TFC | Contains trifluoromethyl group | Enhanced fluorescence and stability |

| Boc-Leu-Gly-Arg-MC | Methyl instead of trifluoromethyl | Less fluorescent sensitivity |

| Boc-Leu-Gly-Arg-Umb | Umbelliferone moiety | Different fluorescence characteristics |

Case Studies and Research Findings

- Protease Inhibition Studies

- High-throughput Screening

- Neurodegenerative Disease Research

Q & A

Basic Research Questions

Q. What are the structural and functional features of this compound that make it suitable as a fluorogenic substrate?

- Methodological Answer : The compound contains a 4-trifluoromethylcoumarin-7-amide fluorophore, which emits fluorescence upon cleavage by proteases (e.g., trypsin, thrombin) at the arginine-amide bond. The Boc-Leu-Gly-Arg sequence serves as a protease-specific recognition site. Researchers should validate enzyme specificity using control reactions (e.g., inactive enzyme or competitive inhibitors) and measure fluorescence intensity at optimal wavelengths (typically 380 nm excitation, 460 nm emission). Parallel experiments with established substrates like L-Arg-MCA can confirm activity .

Q. How should this compound be stored to ensure stability for long-term experiments?

- Methodological Answer : Store lyophilized powder at -20°C under inert gas (e.g., argon) to prevent hydrolysis of the Boc group or trifluoromethylcoumarin moiety. For dissolved stocks (e.g., in DMSO), aliquot to avoid freeze-thaw cycles. Monitor purity via HPLC before critical experiments, as moisture or temperature fluctuations can degrade the amide bond .

Advanced Research Questions

Q. How can researchers optimize kinetic assays using this substrate for novel proteases?

- Methodological Answer :

- Step 1 : Perform initial rate assays with substrate concentrations spanning 0.1–10× the estimated .

- Step 2 : Use Michaelis-Menten or nonlinear regression analysis to calculate and .

- Step 3 : Account for inner filter effects by diluting samples if fluorescence exceeds the detector’s linear range (validate with a standard curve of free 7-amino-4-trifluoromethylcoumarin).

- Step 4 : Compare results with control substrates (e.g., L-Arg-MCA) to confirm enzyme specificity .

Q. How can contradictory activity data across studies using this substrate be resolved?

- Methodological Answer :

- Factor 1 : Assay conditions (pH, ionic strength, temperature). For example, thrombin activity varies significantly at pH <7.0.

- Factor 2 : Substrate stability. Pre-incubate substrate in assay buffer to rule out spontaneous hydrolysis.

- Factor 3 : Enzyme purity. Use SDS-PAGE or activity assays with standardized reference enzymes (e.g., NIST-certified trypsin).

- Resolution : Adopt ISO/IEC 17043-certified protocols for inter-laboratory validation and report detailed conditions (e.g., buffer composition, instrument calibration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.